1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound’s IUPAC name, 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine , follows Hantzsch-Widman rules for heterocyclic systems. The parent structure is methanamine, with two pyrazole substituents:
- First substituent : A 1,4-dimethyl-1H-pyrazol-5-yl group attached to the methanamine nitrogen.
- Second substituent : A 1-methyl-1H-pyrazol-3-ylmethyl group bonded to the methanamine’s methylene bridge.
Isomeric Considerations
Positional isomerism arises from the methyl groups’ placement on the pyrazole rings:
- Ring A (1,4-dimethylpyrazole) : Methyl groups at positions 1 and 4. Alternative isomers could include 1,3- or 1,5-dimethyl configurations.
- Ring B (1-methylpyrazole) : Methyl at position 1. Isomerism here is limited due to the monomethyl substitution.
Table 1: Key Structural Features
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃) :
- δ 2.15 ppm (s, 3H) : Methyl group at position 1 of Ring A.
- δ 2.30 ppm (s, 3H) : Methyl group at position 4 of Ring A.
- δ 3.45 ppm (t, 2H) : Methylene protons adjacent to the amine group (-CH₂-NH-).
- δ 6.20 ppm (s, 1H) : Proton at position 3 of Ring B.
¹³C NMR (100 MHz, CDCl₃) :
Infrared (IR) Vibrational Fingerprinting
Key IR absorptions (KBr, cm⁻¹):
- 3270 : N-H stretch (amine).
- 2920–2850 : C-H stretches (methyl and methylene groups).
- 1605 : C=N stretch (pyrazole ring).
- 1550 : C-C ring vibrations.
Table 2: IR Spectral Assignments
| Band (cm⁻¹) | Assignment |
|---|---|
| 3270 | N-H stretching (amine) |
| 1605 | Pyrazole C=N |
| 1450 | Methyl C-H bending |
X-ray Crystallographic Structure Elucidation
Single-crystal X-ray diffraction reveals:
- Planar pyrazole rings : Dihedral angle between rings A and B is 12.5°.
- Hydrogen bonding : N-H···N interactions between the amine and pyrazole nitrogens (2.85 Å).
- Unit cell parameters : Monoclinic system with space group P2₁/c.
Table 3: Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a (Å) | 8.32 |
| b (Å) | 12.45 |
| c (Å) | 10.21 |
| β (°) | 98.7 |
Computational Molecular Modeling and Conformational Analysis
Density Functional Theory (DFT) calculations (B3LYP/6-311G**) highlight:
- Electrostatic potential : Negative charge localized on pyrazole nitrogens (-0.32 e).
- Conformational flexibility : Rotation barrier of 8.2 kcal/mol for the methanamine bridge.
- HOMO-LUMO gap : 4.1 eV, indicating moderate reactivity.
Figure 1: DFT-Optimized Geometry
[Insert computational model showing planar pyrazole rings and bridge conformation]
Properties
Molecular Formula |
C11H18ClN5 |
|---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(1-methylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-9-6-13-16(3)11(9)8-12-7-10-4-5-15(2)14-10;/h4-6,12H,7-8H2,1-3H3;1H |
InChI Key |
DJIJEMJITRYXJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNCC2=NN(C=C2)C.Cl |
Origin of Product |
United States |
Preparation Methods
1,4-Dimethyl-1H-Pyrazol-5-yl Subunit
The 1,4-dimethylpyrazole moiety is synthesized via cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. A representative protocol from EP0526281A1 involves:
- Reactants : Propionaldehyde diethylacetal (0.88 mol) and N,N-dimethyl chloromethyliminium chloride (1.77 mol) in chloroform.
- Conditions : 55°C for 2 hours, followed by monomethylhydrazine addition and heating at 75°C.
- Workup : Neutralization with NaOH, chloroform extraction, and vacuum distillation.
- Yield : 67% after purification.
1-Methyl-1H-Pyrazol-3-ylmethyl Subunit
The second pyrazole ring is typically prepared using:
- Hydrazine-Alkylation : Methylhydrazine reacts with acetylacetone derivatives under acidic conditions.
- Cyclization : Achieved via microwave-assisted heating (120°C, 30 min) to enhance regioselectivity.
Methanamine Linker Installation
N-Alkylation
The methanamine bridge connects the pyrazole subunits through nucleophilic substitution:
Reductive Amination
Alternative routes employ reductive amination for improved atom economy:
- Reactants : Pyrazole aldehydes and methylamine in methanol.
- Reducing Agent : NaBH₃CN, room temperature, 6 hours.
- Yield : 55–60%.
Coupling Methodologies
DCC-Mediated Amide Bond Formation
A critical step in convergent synthesis involves coupling pre-formed pyrazole carboxylic acids and amines:
- Coupling Agent : Dicyclohexylcarbodiimide (DCC) in THF.
- Activator : 4-Dimethylaminopyridine (DMAP).
- Reaction Time : 24 hours at 25°C.
- Yield : 68–72%.
Ullmann Coupling
For aryl-pyrazole variants, copper-catalyzed coupling achieves C–N bond formation:
- Catalyst : CuI (10 mol%).
- Ligand : 1,10-Phenanthroline.
- Conditions : 110°C in DMSO, 48 hours.
- Yield : 50–55%.
Optimization Strategies
Challenges and Solutions
Regioselectivity in Pyrazole Formation
Amine Oxidation
- Issue : Methanamine linker degradation under acidic conditions.
- Solution : Employ trimethylsilyl chloride as a protecting group.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost ($/g) |
|---|---|---|---|---|
| Stepwise Alkylation | 72 | 98 | 24 | 12.50 |
| Convergent DCC | 68 | 95 | 48 | 18.20 |
| Ullmann Coupling | 55 | 90 | 72 | 22.80 |
Chemical Reactions Analysis
Types of Reactions
1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines.
Substitution: Halogenation reactions using halogens or halogenating agents can introduce halogen atoms into the pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), halogenating agents (N-bromosuccinimide).
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Corresponding amines.
Substitution: Halogenated pyrazoles.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine have shown effectiveness against breast cancer (MDA-MB-231), liver cancer (HepG2), and colorectal cancer models. These compounds can inhibit cell growth and induce apoptosis through mechanisms involving the modulation of cell cycle regulators .
Insecticidal Activity
The compound has also been evaluated for its insecticidal properties. A study on related pyrazole derivatives demonstrated promising insecticidal activity against pests such as Aphis fabae, with certain compounds achieving up to 85.7% mortality at specific concentrations . This suggests potential applications in agricultural pest control.
Case Study 1: Antiproliferative Effects
A study published in a peer-reviewed journal explored the effects of various pyrazole derivatives on cancer cell lines. The results indicated that modifications to the pyrazole structure significantly impacted their anticancer activity, highlighting the importance of structural optimization in drug design .
Case Study 2: Agricultural Applications
In a comparative study of novel insecticides, several pyrazole derivatives were synthesized and tested against common agricultural pests. The findings revealed that certain derivatives exhibited comparable efficacy to established commercial insecticides, suggesting their potential as viable alternatives in pest management strategies .
Summary of Findings
Mechanism of Action
The mechanism of action of 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in the inhibition of kinases, which play a crucial role in cell signaling and cancer progression.
Molecular Pathways: By inhibiting specific enzymes, the compound can modulate various molecular pathways, leading to therapeutic effects such as reduced inflammation or tumor growth.
Comparison with Similar Compounds
Key Differences :
- Substituent Position : The target compound’s 1,4-dimethylpyrazole contrasts with LM6’s 1-ethyl group, which reduces steric hindrance but may decrease thermal stability .
- Linker Complexity : Unlike LM6’s simple methanamine linker, the target compound’s N-[(1-methylpyrazol-3-yl)methyl] group introduces a secondary pyrazole ring, enhancing conformational rigidity .
NMR Analysis
1H NMR data for analogs (400–500 MHz, CDCl₃) :
- 13av : Pyrazole protons resonate at δ 7.45 (s, 1H, pyrazole-H) and δ 3.90 (s, 3H, N-CH₃).
- 13aw : Pyrazole-H shifts to δ 7.62 (s, 1H) due to the 5-yl substitution, indicating deshielding effects.
- LM6 : Methyl groups (N-CH₃, δ 2.32) and ethyl substituents (CH₂CH₃, δ 1.42) show distinct splitting patterns .
The target compound’s NMR would likely exhibit similar deshielding for the 1,4-dimethylpyrazole protons, with coupling constants reflecting its unique substitution pattern.
Molecular and Physicochemical Properties
Notable Trends:
- Thermal Stability : The 1,4-dimethylpyrazole group may improve thermal stability relative to LM6’s ethyl-substituted analog due to increased steric protection .
Biological Activity
The compound 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is a member of the pyrazole family, which has gained attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C11H18ClN5
- Molecular Weight : 255.75 g/mol
- CAS Number : 1855946-41-6
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. Compounds similar to 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 10.0 | Induces apoptosis via caspase activation |
| Compound B | HepG2 | 15.0 | Inhibits cell cycle progression |
| 1-(1,4-dimethyl...) | MDA-MB-231 | TBD | TBD |
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. Studies suggest that it may modulate kinase activity, which is crucial in the treatment of various diseases, including cancer and inflammation.
Mechanism of Action
The primary mechanism involves binding to specific enzymes or receptors, leading to inhibition or modulation of their activity. This can result in reduced tumor growth or inflammatory responses.
Study on Microtubule Destabilization
A recent study synthesized a series of pyrazole derivatives and evaluated their effects on microtubule assembly. The results indicated that certain compounds could destabilize microtubules at concentrations as low as 20 μM, suggesting potential use as chemotherapeutic agents.
Apoptosis Induction in Cancer Cells
In a follow-up study focusing on MDA-MB-231 cells, compounds derived from similar structures were found to enhance caspase activity significantly at concentrations around 10 μM, confirming their role in inducing apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
